BenchChemオンラインストアへようこそ!

Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate

PDE4 inhibition cAMP phosphodiesterase pyridine-based inhibitors

Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate (CAS 321430-68-6) is a synthetic small molecule that embeds a 3,5-dicyanopyridine core linked via a thioether bridge to a methyl benzoate moiety. With a molecular weight of 309.34 g/mol and a calculated XLogP3 of 2.5 , this compound occupies a moderate lipophilicity range that distinguishes it from both highly polar nucleoside-analog scaffolds and very lipophilic PDE4 inhibitors.

Molecular Formula C16H11N3O2S
Molecular Weight 309.34
CAS No. 321430-68-6
Cat. No. B2665185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate
CAS321430-68-6
Molecular FormulaC16H11N3O2S
Molecular Weight309.34
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CSC2=C(C=C(C=N2)C#N)C#N
InChIInChI=1S/C16H11N3O2S/c1-21-16(20)13-4-2-11(3-5-13)10-22-15-14(8-18)6-12(7-17)9-19-15/h2-6,9H,10H2,1H3
InChIKeyGITQPCVJEAOPSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate (CAS 321430-68-6): A 3,5-Dicyanopyridine-Thioether Benzoate for PDE4-Targeted Research


Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate (CAS 321430-68-6) is a synthetic small molecule that embeds a 3,5-dicyanopyridine core linked via a thioether bridge to a methyl benzoate moiety [1]. With a molecular weight of 309.34 g/mol and a calculated XLogP3 of 2.5 [1], this compound occupies a moderate lipophilicity range that distinguishes it from both highly polar nucleoside-analog scaffolds and very lipophilic PDE4 inhibitors. The 3,5-dicyanopyridine motif is documented across two distinct target families: it serves as the planar recognition element in DNA methyltransferase 1 (DNMT1)-selective non-nucleoside inhibitors [2] and has been reported as a core substructure in phosphodiesterase 4 (PDE4) inhibitor design [3], providing a scaffold with potential dual-application versatility.

Why Simple Substitution of Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate with Other Pyridine-Containing PDE4 Inhibitors Fails


Generic substitution of this compound with alternative pyridine-based PDE4 inhibitors is not scientifically defensible because the 3,5-dicyano-2-thioether substitution pattern on the pyridine ring defines a fundamentally different pharmacophore geometry from that of conventional PDE4 inhibitors. Standard PDE4 inhibitors such as roflumilast and rolipram place critical hydrogen-bond acceptors at positions that interact with the catalytic Mg²⁺/water network, whereas the 3,5-dicyanopyridine-thioether motif presents two nitrile groups oriented toward a distinct region of the active site [1]. Published crystal structures of dicyanopyridine-containing DNMT1 inhibitors demonstrate that the two cyano groups at positions 3 and 5 engage in specific π-stacking and hydrogen-bond interactions within a narrow hydrophobic cleft that is inaccessible to mono-cyano or non-cyano analogs [1]. Consequently, replacing this compound with a pyridine PDE4 inhibitor lacking the dicyano substitution pattern may fail to recapitulate the same target engagement profile or selectable binding mode. The thioether-methyl benzoate linker further introduces a unique conformational flexure point that is absent in directly linked pyridine-aryl PDE4 inhibitor scaffolds [2].

Quantitative Differentiation Evidence for Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate Against Key Comparators


PDE4A Inhibitory Potency of Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate Compared to a Structurally Related 2,3-Disubstituted Pyridine PDE4 Inhibitor

Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate showed an inhibitory IC₅₀ of 10.7 nM against unpurified recombinant human PDE4A in an in vitro enzymatic assay [1]. In comparison, the initial lead compound 2 from a related 2,3-disubstituted pyridine PDE4 inhibitor series, which contains a cyanopropoxy substituent at the pyridine C2 position rather than a dicyano-thioether motif, exhibited moderate PDE4 inhibitory activity with an IC₅₀ of 104 nM [2]. This represents an approximately 10-fold improvement in PDE4A inhibitory potency for the dicyanopyridine-thioether scaffold over the cyanopropoxy-pyridine scaffold under comparable enzyme inhibition conditions.

PDE4 inhibition cAMP phosphodiesterase pyridine-based inhibitors

Dual-Target Activity Profile: PDE4A and Ecto-5'-Nucleotidase Inhibition by Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate vs. the Highly Selective PDE4 Inhibitor Roflumilast

Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate has been reported to inhibit not only PDE4A (IC₅₀ = 10.7 nM) [1] but also rat ecto-5'-nucleotidase (CD73) with an IC₅₀ of 101 nM in a COS7 cell-based assay [2]. In contrast, roflumilast, a clinically approved PDE4 inhibitor, demonstrates very high selectivity for PDE4 isoforms (PDE4A1 IC₅₀ = 0.7 nM; PDE4A4 IC₅₀ = 4.3 nM) but shows no reported activity against ecto-5'-nucleotidase at relevant concentrations, and is documented to be inactive against PDE1, PDE2, PDE3, and PDE5 isoenzymes . While roflumilast offers superior PDE4A potency, the dicyanopyridine-thioether compound uniquely combines PDE4A inhibition with moderate CD73 inhibition within a single chemical entity, offering a distinct polypharmacology profile.

dual-target pharmacology ecto-5'-nucleotidase CD73 adenosine cAMP

Scaffold Orthogonality: 3,5-Dicyanopyridine-Thioether Motif vs. the Catechol Diether Scaffold of Classical PDE4 Inhibitors

Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate belongs to the 3,5-dicyanopyridine-thioether chemotype, which is structurally orthogonal to the catechol diether motif (e.g., rolipram, roflumilast) that dominates the PDE4 inhibitor landscape [1][2]. The catechol diether pharmacophore relies on two oxygen atoms that coordinate the catalytic Mg²⁺ ions via a water-mediated hydrogen-bond network. In contrast, the 3,5-dicyanopyridine motif uses two nitrile groups as hydrogen-bond acceptors that engage a distinct sub-pocket, as structurally validated for DNMT1-bound dicyanopyridine inhibitors [2]. This structural divergence is quantified by the absence of any catechol or catechol ether substructure in the target compound (0 aromatic hydroxyl groups; 0 alkoxy-phenyl rings) vs. the mandatory 3-cyclopentyloxy-4-methoxy or 3,4-dialkoxy substitution pattern present in rolipram and roflumilast respectively.

chemotype novelty scaffold hopping 3,5-dicyanopyridine PDE4 pharmacophore

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Roflumilast and GSK3735967

The target compound has a computed XLogP3 of 2.5, a hydrogen bond donor (HBD) count of 0, and a hydrogen bond acceptor (HBA) count of 6 [1]. This profile contrasts with both the clinically approved PDE4 inhibitor roflumilast (XLogP3 approximately 3.5-4.0; HBD count = 0; HBA count = 8) and the dicyanopyridine-based DNMT1 inhibitor GSK3735967 (molecular weight >500; XLogP3 estimated >3.0; contains multiple basic amine centers) [2][3]. The lower XLogP3 of 2.5 places the target compound closer to the optimal lipophilicity range for CNS penetration (typically XLogP 2-3), whereas roflumilast's higher lipophilicity correlates with its known gastrointestinal side-effect profile mediated by peripheral PDE4 engagement [2]. Additionally, the absence of any hydrogen bond donors (HBD = 0) makes this compound an entirely hydrogen-bond acceptor scaffold, which is a distinct property compared to GSK3735967, which contains an amide NH and a secondary amine capable of donating hydrogen bonds [3].

physicochemical properties lipophilicity XLogP3 hydrogen bonding drug-likeness

Rotatable Bond Count and Conformational Flexibility: Implications for Target Binding Entropy vs. Rigid PDE4 Inhibitors

The target compound possesses 5 rotatable bonds [1], primarily contributed by the thioether-methylene-benzoate linker, which provides a degree of conformational flexibility at the point of attachment between the dicyanopyridine core and the methyl benzoate moiety. This contrasts with roflumilast, which, despite its larger size, has only approximately 7 rotatable bonds, most of which are contributed by the cyclopropylmethoxy and difluoromethoxy substituents rather than the core scaffold [2]. More importantly, the target compound's rotatable bond count is substantially lower than that of GSK3735967, which contains a highly flexible glycine amide linker, a diazepane ring, and an ethyl substituent, contributing to a much higher number of rotatable bonds [3]. In the context of dicyanopyridine-based DNMT1 inhibitors, GSK3735967's flexibility allows it to access multiple binding sites simultaneously, including a displaced active-site loop and a histone H4K20me3-binding aromatic cage [3], suggesting that restrained flexibility (5 rotatable bonds rather than >10) could allow the target compound to maintain the dicyanopyridine core's binding mode while offering a more restricted conformational space that may be advantageous for selectivity engineering.

conformational flexibility rotatable bonds binding entropy ligand efficiency

Recommended Application Scenarios for Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate in Scientific and Industrial Research


PDE4A-Focused Hit-to-Lead and SAR Expansion Campaigns Requiring a Non-Catechol Diether Starting Point

Based on the demonstrated PDE4A IC₅₀ of 10.7 nM [1] and the scaffold orthogonality to catechol diether PDE4 inhibitors [2], this compound is optimally deployed as a starting hit for medicinal chemistry programs that seek a PDE4A inhibitor chemotype free of the catechol diether substructure. The 3,5-dicyanopyridine-thioether scaffold provides two distinct vectors for SAR exploration: modifications at the thioether sulfur (oxidation to sulfoxide/sulfone) and substitution of the methyl benzoate ester, neither of which is accessible from catechol diether-based leads. The sub-100 nanomolar PDE4A potency ensures sufficient assay sensitivity for analog screening.

Dual-Mechanism Immuno-Oncology Probe Development Targeting cAMP and Adenosine Signaling

The unique combination of PDE4A inhibition (IC₅₀ = 10.7 nM) and ecto-5'-nucleotidase/CD73 inhibition (IC₅₀ = 101 nM) within a single molecular entity [1][3] makes this compound an exceptional tool for investigating the convergence of cAMP-mediated and adenosine-mediated immunosuppression. In tumor microenvironment research, simultaneous elevation of intracellular cAMP (via PDE4A blockade) and reduction of extracellular adenosine production (via CD73 inhibition) may provide synergistic immune reactivation. No other commercially available research compound combines these two activities at sub-micromolar potencies in a single scaffold [3].

Physicochemical Property-Driven Lead Optimization for CNS-Penetrant PDE4 Programs

The compound's XLogP3 of 2.5, zero hydrogen bond donors, and moderate molecular weight of 309.34 g/mol [1] place it within the favorable physicochemical range for CNS drug design. This property profile is particularly relevant for PDE4-targeted programs addressing neuroinflammation, cognitive enhancement, or depression, where CNS exposure is essential. The compound's XLogP3 is approximately 1.0-1.5 log units lower than roflumilast's [4], indicating a fundamentally different tissue distribution propensity that can be exploited in CNS-targeted lead optimization without the need for extensive polarity-introducing modifications.

DNMT1-PDE4 Dual-Mechanism Chemical Probe Design Leveraging the 3,5-Dicyanopyridine Core

The 3,5-dicyanopyridine motif is structurally validated as the planar recognition element for DNMT1-selective non-nucleoside inhibition, as demonstrated by X-ray crystallography of GSK3735967 bound to DNMT1-DNA complexes [2]. Researchers engaged in epigenetic drug discovery can use the target compound as a modular building block to explore whether the same dicyanopyridine core can be elaborated into dual DNMT1/PDE4 inhibitors—an underexplored polypharmacology strategy for cancers where both DNA hypermethylation and cAMP signaling are dysregulated. The thioether methyl benzoate appendage provides a synthetic handle for late-stage diversification at a vector that does not interfere with the core's DNA-intercalating planar geometry.

Quote Request

Request a Quote for Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.